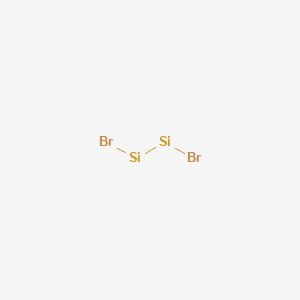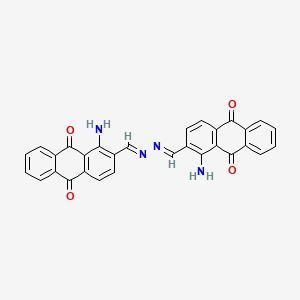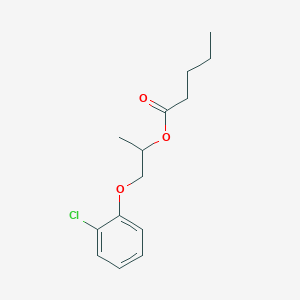![molecular formula C11H9N3S B14728564 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole CAS No. 6528-92-3](/img/structure/B14728564.png)
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole typically involves the formation of the benzimidazole core followed by the introduction of the thiazole moiety. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole ring. The thiazole ring can then be introduced through various synthetic routes, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of such compounds often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA, enzymes, or receptors, leading to the modulation of biological processes. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the benzimidazole structure.
2-Methylbenzimidazole: Similar structure but with a methyl group instead of the thiazole moiety.
Uniqueness
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
6528-92-3 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-15-7-12-8/h1-4,6-7H,5H2,(H,13,14) |
InChI Key |
CILLWQBDQGROKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


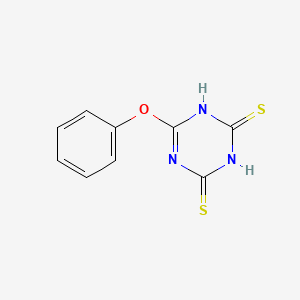
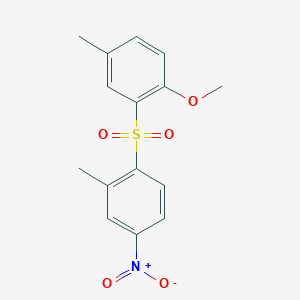
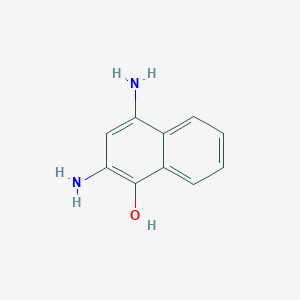

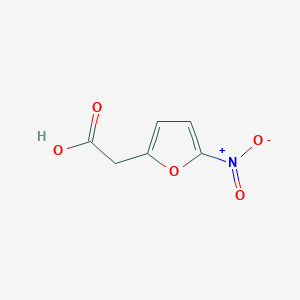
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

